molecular formula C8H4O3 B1329812 Benzofuran-2,3-dione CAS No. 4732-72-3

Benzofuran-2,3-dione

Cat. No.: B1329812
CAS No.: 4732-72-3
M. Wt: 148.11 g/mol
InChI Key: UUISWLJHAJBRAA-UHFFFAOYSA-N
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Description

It is a derivative of benzofuran, characterized by the presence of two carbonyl groups at the 2 and 3 positions of the benzofuran ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Benzofuran-2,3-dione can be synthesized through several methods. One common approach involves the oxidation of benzofuran derivatives. For instance, benzofuran can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the catalytic oxidation of benzofuran using metal catalysts. This method is preferred due to its efficiency and scalability. The reaction typically occurs at elevated temperatures and pressures to ensure complete conversion of the starting material.

Chemical Reactions Analysis

Types of Reactions: Benzofuran-2,3-dione undergoes various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more complex oxygenated derivatives.

    Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups, forming diols.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃), and other strong oxidizing agents.

    Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) under mild conditions.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or quinones.

    Reduction: Formation of diols.

    Substitution: Formation of halogenated benzofuran derivatives.

Scientific Research Applications

Benzofuran-2,3-dione has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Benzofuran: The parent compound, lacking the carbonyl groups.

    Dibenzofuran: An analog with an additional fused benzene ring.

    Furan: An analog without the fused benzene ring.

    Indole: An analog with a nitrogen atom instead of oxygen.

    Benzothiophene: An analog with a sulfur atom instead of oxygen.

Uniqueness: Benzofuran-2,3-dione is unique due to the presence of two carbonyl groups, which impart distinct chemical reactivity and biological activity compared to its analogs. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

1-benzofuran-2,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4O3/c9-7-5-3-1-2-4-6(5)11-8(7)10/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUISWLJHAJBRAA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)C(=O)O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80197104
Record name 2,3-Benzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4732-72-3
Record name 2,3-Benzofurandione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004732723
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3-Benzofurandione
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=122748
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,3-Benzofurandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80197104
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Coumarandione
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LFN2PCL6K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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